molecular formula C7H12O3 B3050052 (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid CAS No. 23369-01-9

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Cat. No.: B3050052
CAS No.: 23369-01-9
M. Wt: 144.17 g/mol
InChI Key: JBZDHFKPEDWWJC-WDSKDSINSA-N
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Description

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by a cyclohexane ring with a hydroxyl group and a carboxylic acid group attached to the first and third carbon atoms, respectively. The stereochemistry of this compound is denoted by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, followed by selective functionalization. For instance, the reduction of 3-oxocyclohexane-1-carboxylic acid using a reducing agent like sodium borohydride can yield the desired hydroxy compound. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of the corresponding ketone or aldehyde precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products:

    Oxidation: Formation of 3-oxocyclohexane-1-carboxylic acid or 3-hydroxycyclohexanone.

    Reduction: Formation of 3-hydroxycyclohexane-1-methanol or 3-hydroxycyclohexanone.

    Substitution: Formation of 3-chlorocyclohexane-1-carboxylic acid or 3-aminocyclohexane-1-carboxylic acid.

Scientific Research Applications

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including metabolic disorders and inflammation.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers.

Comparison with Similar Compounds

    (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid: The enantiomer of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid with similar chemical properties but different biological activity.

    3-Hydroxycyclohexane-1-carboxylic acid: A racemic mixture containing both (1S,3S) and (1R,3R) enantiomers.

    3-Oxocyclohexane-1-carboxylic acid: A ketone derivative with different reactivity and applications.

Uniqueness: The (1S,3S) configuration of this compound imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral resolution processes. Its specific spatial arrangement allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.

Properties

IUPAC Name

(1S,3S)-3-hydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540033
Record name (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23369-01-9
Record name (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 2
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 3
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 4
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 5
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 6
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid

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